molecular formula C20H36O6 B099776 Dicyclohexano-18-crown-6 CAS No. 16069-36-6

Dicyclohexano-18-crown-6

Cat. No. B099776
CAS RN: 16069-36-6
M. Wt: 372.5 g/mol
InChI Key: BBGKDYHZQOSNMU-UHFFFAOYSA-N
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Description

Dicyclohexano-18-crown-6 (DCH18C6) is a macrocyclic compound that belongs to the crown ether family. It is characterized by its ability to form stable complexes with various metal ions due to the presence of oxygen atoms in the macrocycle which can act as electron donors. The compound has been studied for its potential applications in fields such as solvent extraction in nuclear fuel reprocessing and as a ligand in coordination chemistry .

Synthesis Analysis

The synthesis of DCH18C6 and its isomers can be achieved through various methods. One approach involves the direct condensation of ditosylates and alkoxides, which has been shown to provide a facile method for the synthesis of trans-syn-trans and trans-anti-trans isomers of DCH18C6 with improved yields compared to previous methods . Additionally, chiral trans-anti-trans isomers of DCH18C6 have been synthesized using a lipase-catalyzed reaction, demonstrating the potential for enzymatic reactions in the synthesis of crown ethers .

Molecular Structure Analysis

The molecular structure of DCH18C6 has been elucidated through crystallographic studies. For instance, the crystal structure of a complex formed between sodium bromide and DCH18C6 revealed that the six oxygen atoms of the ligand form a planar ring around the sodium ion, with the coordination sphere completed by two water molecules . Similarly, the structures of DCH18C6 uranyl perchlorate complexes have been determined, showing direct coordination of the uranyl group to the oxygen atoms of the polyether ring .

Chemical Reactions Analysis

DCH18C6 undergoes various chemical reactions, including the formation of complexes with metal ions. For example, DCH18C6 and its derivatives have been evaluated as extractants for strontium from nitric acid media, with the extraction efficiency being influenced by the concentration of water in the organic phase and the crown concentration . The compound also forms complexes with Pd and Pt isomaleonitriledithiolate, resulting in organic-inorganic hybrid structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of DCH18C6 have been studied through various analytical techniques. Thermogravimetric analysis of DCH18C6 complexes with Pd and Pt provided insights into their thermal stability . Additionally, an ESR study of radiation-chemical transformation of a derivative of DCH18C6 at low temperatures revealed the formation of macrocyclic and acyclic radicals as main radiolysis products . The compound's ability to selectively extract plutonium in nuclear fuel reprocessing has been attributed to its higher stability and selectivity compared to traditional extractants like tributyl phosphate .

Scientific Research Applications

Nuclear Fuel Reprocessing Dicyclohexano-18-crown-6 ether (DCH18C6) demonstrates significant potential in nuclear fuel reprocessing. It's used as a selective extractant for plutonium, offering better stability and selectivity compared to tributyl phosphate in the Purex process (Lemaire et al., 1991).

Extraction of Strontium DCH18C6 and its derivatives are effective in extracting Sr(II) from nitric acid media. This study reveals the impact of various factors, including water concentration and crown ether concentration, on the efficiency of strontium extraction (Horwitz et al., 1990).

Chiral Synthesis Chiral trans-anti-trans-dicyclohexano-18-crown-6 isomers have been synthesized through a lipase-catalyzed reaction. The study compares the structure of the (S)-enantiomer to other crown ethers (Yamato et al., 2002).

Ion-Selective Sensing A novel ion-selective electrode (ISE) based on DCH18C6 has been developed for detecting lanthanum(III) ions. The electrode, comprising DCH18C6, PVC, and ortho-nitrophenyl octyl ether, exhibits good selectivity and a linear response for La(III) ions (Mittal et al., 2004).

Selective Heavy Metal Extraction DCH18C6 shows promise in selectively removing Pb2+ from aqueous solutions containing various heavy metal cations, illustrating its potential in environmental remediation (Dernini et al., 1996).

Radiation Chemistry and Polymerization Studies on the irradiation of DCH18C6 in aqueous solution have contributed to understanding its behavior in nuclear fuel reprocessing and the formation of polymers with enhanced thermal stability (Yu et al., 2012). Additionally, research into the radiation chemical synthesis of polyethylene oxide hydrogels containing DCH18C6 has been explored (Zakurdaeva et al., 2004).

Safety And Hazards

Dicyclohexano-18-crown-6 is classified as Acute Tox. 3 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is toxic if swallowed, in contact with skin, or if inhaled . It also causes serious eye irritation .

Future Directions

While specific future directions for Dicyclohexano-18-crown-6 were not found in the search results, crown ethers like Dicyclohexano-18-crown-6 have potential applications in various fields such as the design of crown-ether containing ionic liquids, liquid crystals, and as metal oxide precursors in chemical vapor deposition processes .

properties

IUPAC Name

2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosane
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InChI

InChI=1S/C20H36O6/c1-2-6-18-17(5-1)23-13-9-21-11-15-25-19-7-3-4-8-20(19)26-16-12-22-10-14-24-18/h17-20H,1-16H2
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BBGKDYHZQOSNMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)OCCOCCOC3CCCCC3OCCOCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O6
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DSSTOX Substance ID

DTXSID30884870
Record name Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin, eicosahydro-
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Molecular Weight

372.5 g/mol
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Physical Description

White odorless crystalline powder; Hygroscopic; [Alfa Aesar MSDS]
Record name Dicyclohexano-18-crown-6
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Product Name

Dicyclohexano-18-crown-6

CAS RN

16069-36-6
Record name Dicyclohexano-18-crown-6
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Record name Dicyclohexyl-18-crown-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,370
Citations
SK Mittal, SKA Kumar, HK Sharma - Talanta, 2004 - Elsevier
… On the basis of the present results discussed in this paper, dicyclohexano-18-crown-6 can be used as an electroactive ionophore to produce La(III) ISEs with excellent electrode …
Number of citations: 100 www.sciencedirect.com
M Lemaire, A Guy, R Chomel, J Foos - Journal of the Chemical Society …, 1991 - pubs.rsc.org
Isomers of dicyclohexano-18-crown-6 ether (DCH 18C6) are used as a selective extradant of plutonium contained in high and medium activity solutions of nuclear fuel reprocessing; this …
Number of citations: 44 pubs.rsc.org
VK Gupta, S Chandra, R Mangla - Electrochimica Acta, 2002 - Elsevier
… In the present studies, efforts are made to develop a Cd 2+ selective sensor by incorporating dicyclohexano-18-crown-6 (I) in a PVC matrix and the results are described in this paper. …
Number of citations: 295 www.sciencedirect.com
SV Smirnova, II Torocheshnikova… - Analytical and …, 2004 - Springer
… It should be noted that our results indicate that extraction of amino acids with dicyclohexano-18-crown-6 is two orders of magnitude better than that obtained with dibenzo-18-crown-6 …
Number of citations: 201 link.springer.com
H Luo, S Dai, PV Bonnesen, TJ Haverlock… - … Extraction and Ion …, 2006 - Taylor & Francis
… Given the initial understanding gleaned in the use of dicyclohexano‐18‐crown‐6 (DCH18C6) to extract strontium into ionic liquids based on C n mim + cations,Citation5 …
Number of citations: 129 www.tandfonline.com
Q Ye, T Akutagawa, S Noro, T Nakamura… - Crystal growth & …, 2010 - ACS Publications
Supramolecular cationic structures of (CHDA 2+ )(DCH[18]crown-6) 2 were introduced into [Ni(dmit) 2 ] − salts (where CHDA 2+ , DCH[18]crown-6, and dmit 2− represent cis-…
Number of citations: 27 pubs.acs.org
EP Horwitz, ML Dietz, DE Fisher - Solvent Extraction and Ion …, 1990 - Taylor & Francis
… Recently, we observed a simple correlation between the extraction of strontium nitrate from nitric acid by cis-dicyclohexano-18-crown-6 (DCH18C6) dissolved in a variety of oxygenated, …
Number of citations: 191 www.tandfonline.com
A Favre-Réguillon, M Draye, G Cote… - Separation and …, 2019 - Elsevier
… The importance of crown ether in hydrometallurgy and, in particular, dicyclohexano-18-crown-6 (DCH) for the reprocessing of spent nuclear fuel has been demonstrated [15], [16]. …
Number of citations: 30 www.sciencedirect.com
RM Izatt, MP Biehl, JD Lamb… - Separation Science and …, 1982 - Taylor & Francis
… The toluene component contained the surfactant Span 80 and the crown ether dicyclohexano-18-crown-6. The aqueous receiving phase contained Li 4 P2O 7 . When each metal …
Number of citations: 24 www.tandfonline.com
G Ye, F Bai, J Wei, J Wang, J Chen - Journal of hazardous materials, 2012 - Elsevier
… In this study, a new organosilica resin functionalized with dicyclohexano-18-crown-6 (DCH18C6) was prepared based on the PSG method. The crown ether moiety, modified to contain …
Number of citations: 34 www.sciencedirect.com

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